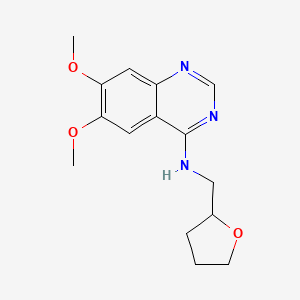

6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6,7-dimethoxy-N-(oxolan-2-ylmethyl)quinazolin-4-amine” belongs to the class of quinazoline derivatives . Quinazolines are heterocyclic compounds that have been studied for their potential therapeutic properties .

Molecular Structure Analysis

The compound contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered rings, a benzene ring, and a pyrimidine ring. It also has methoxy groups at the 6 and 7 positions, an oxolan-2-ylmethyl group attached to the nitrogen atom, and an amine group at the 4 position .Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, particularly at the nitrogen atoms and any substituents they may have .Applications De Recherche Scientifique

Antimalarial Drug Development

The synthesis and evaluation of 6,7-dimethoxyquinazoline derivatives, including compounds structurally related to 6,7-dimethoxy-N-(oxolan-2-ylmethyl)quinazolin-4-amine, have highlighted their potential in antimalarial drug development. Studies involving structure-activity relationship analyses have led to the identification of derivatives with significant antimalarial activity, making them promising leads for new antimalarial therapies. These findings underscore the versatility of the quinazoline scaffold in medicinal chemistry, particularly for addressing global health challenges like malaria (Mizukawa et al., 2021).

Anti-tubercular Agents

Research into 4-anilinoquinolines and 4-anilinoquinazolines, closely related to the 6,7-dimethoxyquinazoline framework, has identified novel inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. These compounds exhibit potent anti-tubercular activity with minimal toxicity, highlighting their potential as new therapeutic agents against tuberculosis. The identification of key structural features essential for Mtb inhibition within this class of compounds provides valuable insights for the design of more effective anti-tubercular drugs (Asquith et al., 2019).

Synthetic Methodologies

The development of synthetic methodologies for quinazoline derivatives, including 6,7-dimethoxyquinazolines, has broad implications for drug discovery. Efficient synthetic routes enable the generation of diverse quinazoline-based libraries for biological screening, thereby accelerating the discovery of new therapeutic agents. These synthetic advancements contribute to the expansion of the chemical space accessible for drug development, facilitating the exploration of novel quinazoline-based pharmacophores (Costa et al., 2004).

Mécanisme D'action

Target of Action

It is known that quinazoline derivatives have a wide range of pharmacological activities and are used in the treatment of hypertension, viral infections, tumors, and malaria .

Mode of Action

It is known that quinazoline derivatives have been intensively studied as kinase inhibitors . Kinase inhibitors work by blocking the action of a particular enzyme, kinase, which is necessary for the growth and proliferation of cancer cells .

Biochemical Pathways

It is known that kinase inhibitors, such as those containing a quinazoline skeleton, can affect the raf/mek/erk signaling pathway and receptor tyrosine kinases .

Result of Action

The search results indicate that 6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine has shown high anti-malarial activity and is considered a promising lead for anti-malarial drugs . In addition, some quinazoline derivatives have shown excellent potency against various cancer cell lines .

Propriétés

IUPAC Name |

6,7-dimethoxy-N-(oxolan-2-ylmethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-19-13-6-11-12(7-14(13)20-2)17-9-18-15(11)16-8-10-4-3-5-21-10/h6-7,9-10H,3-5,8H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCVARSBGATXQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3CCCO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2520169.png)

![N-(3-hydroxypropyl)-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide](/img/structure/B2520170.png)

![N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2520172.png)

![(2Z)-2-[(4-iodophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2520173.png)

![1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol](/img/structure/B2520179.png)

![N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide](/img/structure/B2520180.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2520182.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidin-3-yl)oxy]acetic acid](/img/structure/B2520186.png)